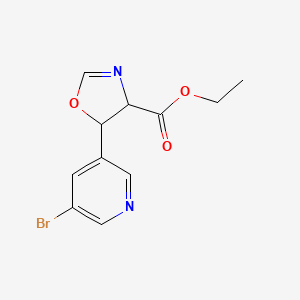
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to an oxazole ring, which is further esterified with an ethyl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-carboxylic acid and ethyl oxalyl chloride.
Formation of Oxazole Ring: The 5-bromopyridine-3-carboxylic acid is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxazole intermediate.
Esterification: The oxazole intermediate is then esterified with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets within cells. The bromopyridine moiety can bind to certain receptors or enzymes, leading to modulation of signaling pathways and cellular responses. This interaction can result in various biochemical and physiological effects, such as changes in gene expression, cellular metabolism, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: This compound shares the bromopyridine moiety but differs in the ester group and overall structure.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: This compound contains a similar bromopyridine group but is part of a more complex thiourea structure.
Uniqueness
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific combination of the bromopyridine and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H11BrN2O3 |
|---|---|
Molekulargewicht |
299.12 g/mol |
IUPAC-Name |
ethyl 5-(5-bromopyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H11BrN2O3/c1-2-16-11(15)9-10(17-6-14-9)7-3-8(12)5-13-4-7/h3-6,9-10H,2H2,1H3 |
InChI-Schlüssel |
ZUXXBAGTCRMJES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(OC=N1)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)



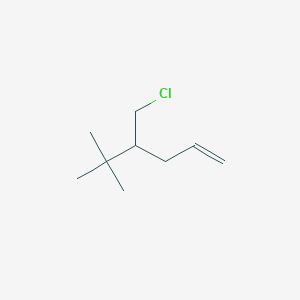
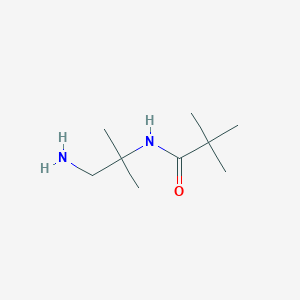

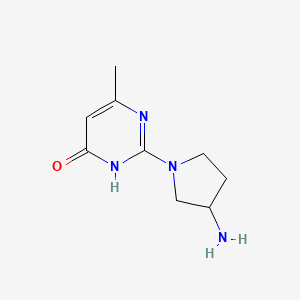
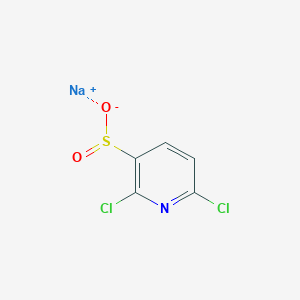
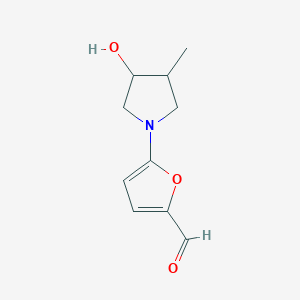

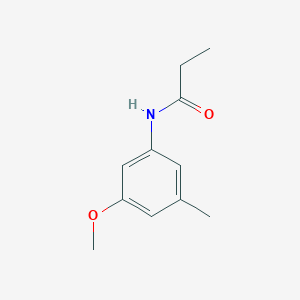
![4-Bromo-1-methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189329.png)

